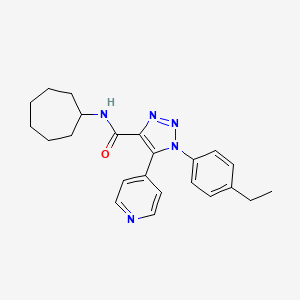
N-cycloheptyl-1-(4-ethylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-cycloheptyl-1-(4-ethylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C23H27N5O and its molecular weight is 389.503. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-cycloheptyl-1-(4-ethylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article synthesizes available data on its biological activity, including case studies and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Common Name | This compound |
| CAS Number | 1251656-53-7 |
| Molecular Formula | C23H27N5O |
| Molecular Weight | 389.5 g/mol |
Anticancer Activity
Recent studies have demonstrated that derivatives of triazole compounds exhibit significant anticancer properties. The mechanism of action often involves the inhibition of thymidylate synthase (TS), a crucial enzyme in DNA synthesis.
- Case Study on Antiproliferative Activity :
- A related study synthesized various triazole derivatives and evaluated their antiproliferative effects against several cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer). One of the most effective derivatives showed an IC50 of 1.1 μM against MCF-7 cells, outperforming standard chemotherapeutics like doxorubicin and 5-fluorouracil .
- The compound's activity was linked to its ability to inhibit TS with IC50 values ranging from 1.95 to 4.24 μM, indicating strong potential as a chemotherapeutic agent .
Antimicrobial Activity
The antimicrobial properties of triazole compounds have also been extensively studied. The following points summarize key findings:
- Broad-Spectrum Antimicrobial Effects :
- Triazole derivatives have been shown to possess significant antibacterial and antifungal activity. In vitro studies indicated that many synthesized compounds exhibited potent inhibition rates against common pathogens such as Escherichia coli and Staphylococcus aureus .
- A study reported that certain triazole derivatives demonstrated enhanced antimicrobial activity compared to their parent compounds, indicating that structural modifications can lead to improved efficacy .
Mechanistic Insights
The biological activity of this compound may be attributed to its ability to interact with specific biological targets:
- Thymidylate Synthase Inhibition : As mentioned earlier, the compound's potential to inhibit TS suggests it could disrupt DNA synthesis in rapidly dividing cells, making it a candidate for further development as an anticancer agent.
- Antimicrobial Mechanisms : The exact mechanisms by which triazole compounds exert their antimicrobial effects are still under investigation but may involve disruption of cell membrane integrity or interference with nucleic acid synthesis.
Eigenschaften
IUPAC Name |
N-cycloheptyl-1-(4-ethylphenyl)-5-pyridin-4-yltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N5O/c1-2-17-9-11-20(12-10-17)28-22(18-13-15-24-16-14-18)21(26-27-28)23(29)25-19-7-5-3-4-6-8-19/h9-16,19H,2-8H2,1H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAMXUBPLDXHHSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3CCCCCC3)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














